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Compound of Interest

Compound Name: 3-Phenylpyridine

Cat. No.: B014346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Phenylpyridine, a key heterocyclic compound with applications in medicinal chemistry and

materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

acquiring these spectra.

Core Spectroscopic Data
The quantitative spectroscopic data for 3-Phenylpyridine are summarized in the tables below

for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 3-Phenylpyridine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.84 d 1H H-2 (Pyridine)

8.57 dd 1H H-6 (Pyridine)

7.82 dt 1H H-4 (Pyridine)

7.54 m 2H H-2', H-6' (Phenyl)

7.44 m 2H H-3', H-5' (Phenyl)

7.37 m 1H H-4' (Phenyl)

7.31 ddd 1H H-5 (Pyridine)

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Data sourced from publicly available spectral

databases.

Table 2: ¹³C NMR Spectroscopic Data for 3-Phenylpyridine

Chemical Shift (δ) ppm Assignment

157.4 C-2 (Pyridine)

149.6 C-6 (Pyridine)

139.4 C-4 (Pyridine)

136.7 C-1' (Phenyl)

128.9 C-3', C-5' (Phenyl)

128.7 C-2', C-6' (Phenyl)

126.9 C-4' (Phenyl)

122.1 C-5 (Pyridine)

120.6 C-3 (Pyridine)
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Solvent: CDCl₃. Data is a representative spectrum for a phenylpyridine derivative and may vary

slightly for 3-Phenylpyridine.[1]

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for 3-Phenylpyridine

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

1600-1585 Medium-Strong C=C Aromatic Ring Stretch

1500-1400 Medium-Strong C=C Aromatic Ring Stretch

900-675 Strong
Aromatic C-H Bending (Out-of-

Plane)

This table is based on characteristic absorption frequencies for aromatic and pyridine

compounds.[2][3][4]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 3-Phenylpyridine

m/z Relative Intensity Assignment

155 100% [M]⁺ (Molecular Ion)

154 ~40% [M-H]⁺

128 ~14% [M-HCN]⁺

156 ~13% [M+1]⁺ (Isotopic Peak)

52 ~13% Fragmentation Ion

Ionization Method: Electron Impact (EI). Data sourced from the NIST Mass Spectrometry Data

Center and PubChem.[5]
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Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of 3-Phenylpyridine.

Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

Approximately 10-20 mg of 3-Phenylpyridine is accurately weighed and dissolved in ~0.7

mL of deuterated chloroform (CDCl₃).

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00

ppm).

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 12 ppm.

Acquisition Time: ~3 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 240 ppm.

Acquisition Time: ~1.5 seconds.
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Relaxation Delay: 5 seconds.

Number of Scans: 1024.

Data Processing:

The Free Induction Decay (FID) is Fourier transformed.

The resulting spectrum is phase-corrected.

The baseline is corrected.

Chemical shifts are referenced to TMS.

For ¹H NMR, signals are integrated.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3-Phenylpyridine.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated

Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

A small amount of liquid 3-Phenylpyridine is placed directly onto the ATR crystal.

The pressure arm is engaged to ensure good contact between the sample and the crystal.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample spectrum is then acquired over the range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:
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The background spectrum is automatically subtracted from the sample spectrum.

The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption

bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-Phenylpyridine.

Instrumentation: A mass spectrometer with an electron impact (EI) ionization source and a

quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction:

A dilute solution of 3-Phenylpyridine in a volatile organic solvent (e.g., methanol or

dichloromethane) is prepared.

The sample is introduced into the ion source, often via direct infusion or through a gas

chromatography (GC) system.

Data Acquisition (EI Mode):

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.

Scan Rate: 1 scan/second.

Data Processing:

The mass spectrum is analyzed to identify the molecular ion peak.

The fragmentation pattern is examined to deduce structural information.

The isotopic distribution of the molecular ion is checked to confirm the elemental

composition.

Mandatory Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Phenylpyridine.

Workflow for Spectroscopic Analysis of 3-Phenylpyridine

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

3-Phenylpyridine Sample

Dissolution in
Deuterated Solvent (NMR)

or Volatile Solvent (MS)

IR SpectroscopyNMR Spectroscopy
(¹H & ¹³C) Mass Spectrometry

Fourier Transform,
Phasing, Referencing Background SubtractionPeak Identification

Structural Elucidation

Click to download full resolution via product page

Caption: Spectroscopic Analysis Workflow for 3-Phenylpyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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